molecular formula C11H11NO B13532800 3-(3-Oxobutyl)benzonitrile CAS No. 30780-22-4

3-(3-Oxobutyl)benzonitrile

Cat. No.: B13532800
CAS No.: 30780-22-4
M. Wt: 173.21 g/mol
InChI Key: KZXCZBFEMWPTPC-UHFFFAOYSA-N
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Description

3-(3-Oxobutyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, featuring a ketone group at the third position of the butyl chain attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxobutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a suitable butylating agent under controlled conditions. For instance, the reaction of benzonitrile with 3-bromobutanone in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxobutyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Oxobutyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Oxobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

30780-22-4

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(3-oxobutyl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-9(13)5-6-10-3-2-4-11(7-10)8-12/h2-4,7H,5-6H2,1H3

InChI Key

KZXCZBFEMWPTPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)C#N

Origin of Product

United States

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